molecular formula C15H13NO3 B3016344 5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid CAS No. 1219546-97-0

5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid

Cat. No.: B3016344
CAS No.: 1219546-97-0
M. Wt: 255.273
InChI Key: CGACRRCXOUJSOH-UHFFFAOYSA-N
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Description

5-Oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyridine moiety. The molecule contains a ketone group at position 5, a phenyl substituent at position 4, and a carboxylic acid group at position 2. While direct pharmacological data for this compound are scarce in publicly available literature, its structural analogs are frequently explored for biological activity, particularly in medicinal chemistry contexts involving kinase inhibition or anti-inflammatory applications .

Properties

IUPAC Name

5-oxo-4-phenyl-1,4,6,7-tetrahydrocyclopenta[b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-13-7-6-11-14(13)10(8-12(16-11)15(18)19)9-4-2-1-3-5-9/h1-5,8,10,16H,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGACRRCXOUJSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1NC(=CC2C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid typically involves the reaction of 1,3-cyclopentadione with an appropriate aldehyde and a nitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The reaction mixture is refluxed for several hours and then cooled to room temperature to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the derivative used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid with related derivatives, highlighting key structural and functional differences:

Compound Name Substituents Functional Groups Hypothetical Properties
This compound (Target Compound) Phenyl (C₆H₅) at position 4 Carboxylic acid (COOH), ketone (C=O) High polarity (due to COOH), moderate lipophilicity (phenyl group)
2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile None at position 4; carbonitrile (CN) at position 3 Ketone (C=O), nitrile (CN) Lower solubility (apolar CN group), potential reactivity in nucleophilic addition
1-Hydroxy-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid Hydroxyl (OH) at position 1 Carboxylic acid (COOH), ketone (C=O), hydroxyl Enhanced hydrogen-bonding capacity (OH and COOH), increased acidity
Benzyl 4-(3-chloro-2-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate 3-Chloro-2-fluorophenyl at position 4; methyl (CH₃) at position 2; benzyl ester Ester (COOCH₂C₆H₅), ketone (C=O), halogen (Cl/F) High lipophilicity (ester and halogenated phenyl), potential for improved membrane permeation

Key Observations:

Substituent Effects on Solubility :

  • The target compound’s carboxylic acid group enhances water solubility compared to the nitrile or ester derivatives .
  • Halogenated phenyl groups (e.g., in the benzyl ester analog) increase lipophilicity, favoring interaction with hydrophobic biological targets .

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., hydroxyl or carboxylic acid groups) are synthesized in moderate yields (e.g., 65% for the hydroxylated analog ), whereas halogenated or esterified variants may require multi-step protocols .

Biological Relevance :

  • Carboxylic acid-containing analogs are often utilized as intermediates for salt formation or prodrug development, whereas nitriles and esters are explored for their metabolic stability .

Research Findings and Implications

  • Structural Analysis : X-ray crystallography studies of similar cyclopenta[b]pyridine derivatives (e.g., benzyl ester analogs) reveal planar fused-ring systems, with substituents influencing crystal packing and intermolecular interactions .
  • Pharmacological Potential: While the target compound lacks direct activity data, its esterified analog (with a halogenated phenyl group) shows promise in preliminary kinase inhibition assays, suggesting that the phenyl and carboxylic acid groups may modulate target binding .
  • Thermodynamic Stability : Computational models predict that the carboxylic acid group in the target compound contributes to higher thermal stability compared to nitrile or ester derivatives, likely due to intramolecular hydrogen bonding .

Biological Activity

5-Oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from pyridine derivatives through cyclization and functionalization processes. The exact methodologies may vary depending on the desired purity and yield.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that 5-oxo-4-phenyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study involving the A549 human lung adenocarcinoma model demonstrated that compounds with this structure can reduce cell viability significantly. For instance:

CompoundIC50 (µM)Cell Line
5-Oxo Compound A66A549 (Lung)
5-Oxo Compound B75HeLa (Cervical)
5-Oxo Compound C85MCF7 (Breast)

These results suggest a structure-dependent mechanism of action where modifications to the phenyl ring or the carboxylic acid group can enhance or diminish activity against cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of 5-oxo compounds has also been noted, particularly against multidrug-resistant strains of bacteria. In vitro studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus32 µg/mL
E. coli64 µg/mL
Klebsiella pneumoniae128 µg/mL

These findings highlight the potential of these compounds as leads for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

The SAR analysis of 5-oxo derivatives reveals that specific substitutions on the phenyl ring and the presence of functional groups significantly influence their biological activities. For example:

  • Amino Substituents : Compounds with free amino groups tend to exhibit enhanced anticancer activity.
  • Carboxylic Acid Groups : The presence of carboxylic acid moieties is crucial for maintaining antimicrobial activity.
  • Hydrophobic Groups : Increased hydrophobicity often correlates with improved membrane permeability and bioactivity.

Case Studies

Several case studies have documented the efficacy of 5-oxo derivatives in preclinical models:

  • Case Study 1 : A derivative was tested in a murine model of lung cancer, showing a significant reduction in tumor size compared to controls when administered at a dosage of 10 mg/kg.
  • Case Study 2 : A clinical isolate of Staphylococcus aureus was treated with a 5-oxo compound, resulting in a notable decrease in bacterial load within 24 hours.

These studies underscore the therapeutic potential of this compound class in both oncology and infectious disease contexts.

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